molecular formula C66H63P B14194237 Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane CAS No. 886232-53-7

Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane

Cat. No.: B14194237
CAS No.: 886232-53-7
M. Wt: 887.2 g/mol
InChI Key: CRPFBINQKMGBRI-UHFFFAOYSA-N
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Description

Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane: is a phosphine ligand widely used in various catalytic processes. This compound is known for its ability to stabilize transition metal complexes, making it a valuable component in many chemical reactions. Its structure consists of a phosphorus atom bonded to three 3,5-bis(3,5-dimethylphenyl)phenyl groups, which provide steric bulk and electronic properties that enhance its performance in catalytic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane is extensively used as a ligand in homogeneous catalysis. It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions .

Biology and Medicine: While its primary applications are in chemistry, the compound’s ability to stabilize metal complexes has potential implications in medicinal chemistry for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various reactions makes it a valuable tool for large-scale chemical production .

Mechanism of Action

The mechanism by which Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane exerts its effects involves the stabilization of transition metal complexes. The bulky 3,5-bis(3,5-dimethylphenyl)phenyl groups provide steric protection to the metal center, preventing unwanted side reactions. The electronic properties of the ligand also enhance the reactivity of the metal center, facilitating various catalytic processes .

Comparison with Similar Compounds

  • Tris(3,5-dimethylphenyl)phosphine
  • Tris(4-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine
  • Tris(4-fluorophenyl)phosphine
  • Tris(4-chlorophenyl)phosphine [6][6]

Uniqueness: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane is unique due to its large steric bulk and specific electronic properties, which provide enhanced stability and reactivity in catalytic applications. This makes it particularly effective in reactions where other phosphine ligands may not perform as well[6][6].

Properties

CAS No.

886232-53-7

Molecular Formula

C66H63P

Molecular Weight

887.2 g/mol

IUPAC Name

tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C66H63P/c1-40-13-41(2)20-52(19-40)58-31-59(53-21-42(3)14-43(4)22-53)35-64(34-58)67(65-36-60(54-23-44(5)15-45(6)24-54)32-61(37-65)55-25-46(7)16-47(8)26-55)66-38-62(56-27-48(9)17-49(10)28-56)33-63(39-66)57-29-50(11)18-51(12)30-57/h13-39H,1-12H3

InChI Key

CRPFBINQKMGBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C

Origin of Product

United States

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